molecular formula C17H13N3O5 B5700053 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide

5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide

Cat. No. B5700053
M. Wt: 339.30 g/mol
InChI Key: UHLSGTORZFEEIU-UHFFFAOYSA-N
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Description

5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide, also known as MNPF, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPF is a furan derivative that belongs to the class of nitroaromatic compounds.

Scientific Research Applications

5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antifungal properties. 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has also been studied for its potential use as an insecticide and herbicide.

Mechanism of Action

The exact mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is not yet fully understood. However, studies have shown that it interacts with DNA and inhibits the activity of topoisomerase II enzyme, which is essential for DNA replication. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is its broad-spectrum activity against cancer and microorganisms. However, 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has been found to be toxic to normal cells at high concentrations. This limits its use in clinical settings. 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is also unstable in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide research. One area of interest is the development of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide analogs that exhibit improved stability and reduced toxicity. Another area of research is the investigation of the potential use of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide as a pesticide. 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that involves the use of light to activate a photosensitizer. Further studies are needed to fully understand the mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide and its potential therapeutic applications.
Conclusion:
In conclusion, 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide is a synthetic compound that has potential therapeutic applications in the fields of cancer, microbiology, and inflammation. Its broad-spectrum activity and mechanism of action make it a promising candidate for further research. However, its toxicity and instability in aqueous solutions limit its use in clinical settings. Further studies are needed to fully understand the potential of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide and to develop analogs with improved properties.

Synthesis Methods

The synthesis of 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide involves the reaction of 2-methoxy-4-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of furfurylamine under basic conditions. The reaction yields 5-(2-methoxy-4-nitrophenyl)-N-3-pyridinyl-2-furamide as a yellow solid with a melting point of 215-217°C.

properties

IUPAC Name

5-(2-methoxy-4-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-24-16-9-12(20(22)23)4-5-13(16)14-6-7-15(25-14)17(21)19-11-3-2-8-18-10-11/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLSGTORZFEEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6190733

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